2-(Phenethylhydrazono)-propionic acid

Description

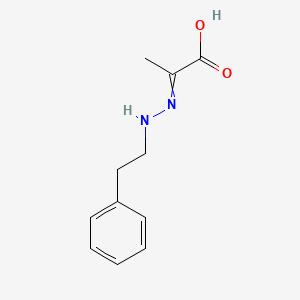

2-(Phenethylhydrazono)-propionic acid is a hydrazone derivative of propionic acid, characterized by a phenethyl hydrazone moiety attached to the α-carbon of the propionic acid backbone. This compound has been identified as part of a novel class of hypoglycemic agents, demonstrating significant effects on redox systems, acid-base balance, and monoamine oxidase (MAO) activity in preclinical studies . The compound’s elemental composition (C${11}$H${14}$N$2$O$2$) and functional groups (hydrazone, carboxylic acid) contribute to its physicochemical properties, such as solubility and metabolic stability, which are critical for its pharmacological activity.

Properties

Molecular Formula |

C11H14N2O2 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

2-(2-phenylethylhydrazinylidene)propanoic acid |

InChI |

InChI=1S/C11H14N2O2/c1-9(11(14)15)13-12-8-7-10-5-3-2-4-6-10/h2-6,12H,7-8H2,1H3,(H,14,15) |

InChI Key |

NCQKSUNJAAZVJW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=NNCCC1=CC=CC=C1)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Hydrazonopropionic Acid Derivatives

2.1.1. 2-(2-Cyclohexyl-ethylhydrazono)-Propionic Acid This compound, studied alongside 2-(phenethylhydrazono)-propionic acid , substitutes the phenethyl group with a cyclohexyl-ethyl moiety. Key differences include:

- Biological Activity: Both compounds inhibit MAO, but this compound exhibits stronger hypoglycemic effects, suggesting the aromatic phenethyl group enhances target specificity.

- Acid-Base Effects : The cyclohexyl derivative shows a milder impact on systemic pH, possibly due to reduced ionization or metabolic byproducts.

2.1.2. 2-[(4-Methylbenzoyl)hydrazono]-Propionic Acid Monohydrate This derivative replaces the phenethyl group with a 4-methylbenzoyl hydrazone (C${11}$H${12}$N$2$O$3$·H$_2$O) . Structural analysis reveals:

- Crystal Packing: Monoclinic crystal system (space group P2$_1$) with hydrogen-bonded chains (O–H···O interactions) and π-π stacking between aromatic rings . These features may enhance stability compared to the non-crystalline phenethyl analogue.

- Bioactivity : The benzoyl group could confer antioxidant properties, but hypoglycemic activity remains unstudied, highlighting functional divergence based on substituents.

Functional Group Variants: Phenoxypropionic Acids

2.2.1. 2-(2,4-Dichlorophenoxy)-Propionic Acid A herbicide with a phenoxy group instead of a hydrazone :

- Toxicity: Classified as a carcinogen (IARC) with acute hazards (skin/eye irritation, respiratory toxicity) , contrasting sharply with the therapeutic profile of hydrazonopropionic acids.

- Applications: Used in agriculture, demonstrating how substituent choice (chlorophenoxy vs. hydrazone) dictates compound utility.

2.2.2. 2-(4-Chloro-2-Methylphenoxy)-Propionic Acid (MCPP) Another herbicide structurally related to dichlorophenoxy derivatives :

- Physicochemical Properties: Higher halogen content increases environmental persistence but reduces biodegradability compared to hydrazonopropionic acids.

- Mechanism : Acts as an auxin mimic in plants, unrelated to the enzymatic modulation seen in hydrazone derivatives .

Miscellaneous Derivatives

- Ethyl 2-Amino-2-(2-(2-Phenylacetyl)hydrazono)Acetate: Features an ethyl ester and phenylacetyl group, which may improve oral bioavailability but reduce carboxylic acid-mediated interactions .

Data Tables

Table 1: Structural and Functional Comparison of Key Compounds

Research Findings and Implications

- Hydrazone vs. Phenoxy Groups: The hydrazone moiety in this compound enables reversible interactions with enzymes like MAO, whereas phenoxy groups in herbicides disrupt plant-specific pathways. This distinction underscores the importance of functional group selection in drug design .

- Substituent Effects : Aromatic substituents (e.g., phenethyl) enhance hypoglycemic activity compared to aliphatic (cyclohexyl) or halogenated groups, likely due to π-π interactions with biological targets .

- Safety Profiles: Hydrazonopropionic acids exhibit lower acute toxicity compared to chlorinated phenoxy derivatives, which are carcinogenic and require stringent handling protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.